2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
This compound, with the molecular formula C₂₇H₂₃N₅O₃S and molecular weight 497.58 g/mol, features a pyridazine-thiazole core linked via a sulfanyl bridge and an acetamide group substituted with a 4-nitrophenyl moiety .
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-17(27-11(2)18-10)14-7-8-16(21-20-14)26-9-15(23)19-12-3-5-13(6-4-12)22(24)25/h3-8H,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZZOBIDGCQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the thiazole-pyridazine intermediate with 4-nitrophenyl acetamide under specific reaction conditions such as the presence of a base and a suitable solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to bind to and modulate the activity of specific proteins and enzymes involved in various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Core Heterocycles :
- The target compound’s pyridazine-thiazole core distinguishes it from triazole-based analogs (e.g., VUAA-1, Compound 39) . Pyridazine’s electron-deficient nature may enhance π-π stacking interactions in biological targets compared to pyridine or triazole rings.
- Thiazole derivatives (e.g., 3d-I/3d-A) often exhibit tautomerism, which can alter binding kinetics and metabolic stability .
In contrast, 4-methoxyphenethyl (G856-3879) or 4-fluorobenzyl (Compound 39) substituents improve lipophilicity and membrane penetration . Triazole-sulfanyl analogs (Compounds 38–39) show antimicrobial activity, suggesting the sulfanyl-acetamide motif is critical for targeting bacterial enzymes .
Biological Activities :
- Orco Agonists (VUAA-1, OLC-12): These triazole derivatives activate insect olfactory receptors, highlighting the role of sulfanyl-acetamide scaffolds in channel modulation .
- Anti-exudative Agents : Acetamides with furan-triazole moieties (e.g., 3.1–3.21) demonstrate dose-dependent anti-inflammatory effects, comparable to diclofenac .
Synthetic Utility :
- N-(4-Chloro-2-nitrophenyl) derivatives serve as intermediates for synthesizing sulfur-containing heterocycles, underscoring the versatility of nitro-substituted acetamides in medicinal chemistry .
Biological Activity
The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a thiazole-pyridazine hybrid with significant potential in medicinal chemistry. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thiazole moiety linked to a pyridazine ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridazine structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.015 mg/mL |
| Compound 2 | Escherichia coli | 0.030 mg/mL |
| Compound 3 | Pseudomonas aeruginosa | 0.025 mg/mL |
These findings highlight the potential of thiazole derivatives in developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of the compound have also been explored. A study demonstrated that similar thiazole-pyridazine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma).
Case Study: Apoptosis Induction in MCF-7 Cells
In vitro studies showed that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 25.72 ± 3.95 μM . Flow cytometry analysis confirmed an increase in apoptotic cells when treated with the compound, indicating its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Enoyl Reductase Inhibition : The compound may inhibit the enoyl reductase enzyme critical for fatty acid biosynthesis in bacteria.
- Apoptosis Induction : The activation of caspases leading to programmed cell death has been observed in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
